1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12Cl2N6O and its molecular weight is 387.22. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations with 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, have shown promising activity against various microorganisms. The research highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Photochemical Properties
Investigations into the photochemistry of certain 1,2,4-oxadiazoles reveal their capacity to undergo molecular rearrangements under light exposure, forming 1,2,4-triazoles among other products. This property underlines the potential use of these compounds in photochemically-driven synthetic processes, providing a pathway for the development of new chemical entities (Buscemi, Vivona, & Caronna, 1996).
Synthesis Methodologies
Novel synthetic approaches for creating 1,3,4-oxadiazole derivatives demonstrate the versatility and efficiency of these methods in producing compounds with potential application in various fields of research. These methodologies offer alternative routes to fully substituted 1,3,4-oxadiazole derivatives, expanding the toolkit for chemical synthesis and potential applications in materials science and pharmaceutical development (Ramazani & Rezaei, 2010).
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O/c1-9-2-5-12(19)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-3-6-11(18)7-4-10/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXBJAJYWMUCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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